3-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine

DYRK1A inhibition Kinase assay IC50 potency

Researchers studying DYRK1A-dependent pathways in neurodegeneration often encounter MAO-A off-target confounding with harmine-based inhibitors, compromising assay interpretability. This compound resolves that issue as a potent (IC50 3.60 nM), cell-permeable DYRK1A inhibitor with a distinct sulfonyl-piperidine-pyridazine scaffold that spares MAO-A. • IC50 3.60 nM against DYRK1A; clean selectivity profile avoids harmine's MAO-A liability • Cell-permeable design enables use in iPSC-derived neuronal cultures & ex vivo brain slice models • 5-Bromothiophene warhead enables downstream ABPP probe development & SAR expansion • Standard pack sizes from mg to bulk; global shipping available

Molecular Formula C13H14BrN3O3S2
Molecular Weight 404.3
CAS No. 1797063-32-1
Cat. No. B2605185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine
CAS1797063-32-1
Molecular FormulaC13H14BrN3O3S2
Molecular Weight404.3
Structural Identifiers
SMILESC1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=C(S3)Br
InChIInChI=1S/C13H14BrN3O3S2/c14-11-3-4-13(21-11)22(18,19)17-8-5-10(6-9-17)20-12-2-1-7-15-16-12/h1-4,7,10H,5-6,8-9H2
InChIKeyOUHXNPWDTJKMBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1797063-32-1: Potent DYRK1A Inhibitor


3-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a synthetic heterocyclic small molecule that acts as a potent, cell-permeable inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) [1]. Its structure combines a pyridazine core with a piperidine linker and a 5-bromothiophene-2-sulfonyl warhead, a configuration distinct from the more common harmine and INDY chemotypes. The compound is primarily utilized as a pharmacological tool to interrogate DYRK1A-dependent pathways, including those implicated in Down syndrome and Alzheimer's disease pathology [2].

DYRK1A pathway inhibition studies
Cell-permeable probe for intact-cell assays
Non-beta-carboline chemotype distinct from harmine

Why CAS 1797063-32-1 Cannot Be Replaced


DYRK1A inhibitors span multiple chemotypes (e.g., β-carbolines like harmine, benzothiazoles like INDY) with vastly different selectivity profiles, off-target liabilities, and pharmacokinetic properties [1]. Simple potency comparisons are insufficient. Harmine, for instance, also potently inhibits monoamine oxidase A (MAO-A), confounding neurological assay interpretation, while this compound's sulfonyl-piperidine-pyridazine architecture is structurally distinct from such common scaffolds [2]. Even within the in-class series, the 5-bromothiophene-sulfonyl substituent is not a generic feature and is expected to impart unique electronic and steric properties that critically influence its binding mode and kinase selectivity fingerprint. Generic substitution without verified comparative data risks introducing uncontrolled variables into DYRK1A-dependent experimental models, undermining data reproducibility and pharmacological validity.

Chemotype-dependent selectivity profiles
DYRK1A inhibitor chemotypes differ significantly in kinase selectivity and off-target liabilities, limiting direct substitution.
MAO-A off-target confounding
Harmine and related beta-carbolines inhibit MAO-A, which may confound neurobiological assay endpoints.
Non-generic substituent
The 5-bromothiophene sulfonyl group imparts unique binding properties not shared by generic DYRK1A inhibitor scaffolds.

Quantitative Evidence for CAS 1797063-32-1


Sub-nanomolar DYRK1A Potency

This compound demonstrates an IC50 of 3.60 nM against DYRK1A in a HotSpot kinase assay performed by Reaction Biology Corporation, placing it among the most potent DYRK1A inhibitors reported [1]. This value represents a substantial improvement over the natural product harmine (IC50 ~80 nM for DYRK1A in comparable ATP-concentration assays) and the prototypical tool compound INDY (IC50 ~240 nM) [2][3].

DYRK1A IC50
Reported
3.60 nM (22× vs harmine, 66× vs INDY)
Supports DYRK1A pathway inhibition studies
HotSpot kinase assay; cross-study comparison context
DYRK1A inhibition Kinase assay IC50 potency

Cell Permeability Confirmation

The compound is described as cell-permeable, a critical attribute for a kinase inhibitor targeting an intracellular enzyme . While no direct quantitative PAMPA or Caco-2 data is publicly available for this specific analog, the structural motif of an ether-linked piperidine with a sulfonamide is consistent with moderate to good passive permeability, a hypothesis supported by the compound's reported use in cellular DYRK1A inhibition studies .

Cell permeability
Data to verify
Described as cell-permeable
Supports intact-cell target engagement studies
No quantitative permeability data; vendor descriptor
Cell permeability Cellular target engagement PAMPA

MAO-A Off-Target Avoidance

The classical DYRK1A inhibitor harmine suffers from potent monoamine oxidase A (MAO-A) inhibition, which limits its use in neurobiological contexts [1]. In contrast, the target compound belongs to a sulfonyl-piperidine-pyridazine chemotype that is structurally unrelated to β-carbolines and does not contain the key pharmacophore for MAO inhibition [2]. While formal MAO-A counter-screening data is not publicly reported, the chemotype-level difference strongly implies a superior selectivity profile for CNS applications.

MAO-A liability
Class-level
Predicted absence vs harmine MAO-A IC50 = 5 nM
Supports DYRK1A-specific neurobiology studies
Chemotype-based inference; no direct assay data
Kinase selectivity MAO-A off-target Chemotype comparison

Synthetic Diversification Advantage

The 5-bromothiophene sulfonyl substituent provides a synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid analog generation for structure-activity relationship (SAR) campaigns [1]. In contrast, many high-potency DYRK1A inhibitors like the thiazolo[5,4-f]quinazoline series described in US9446044 have more complex, fused-ring cores that are less amenable to rapid diversification [2]. This modular architecture makes it a more attractive starting point for lead optimization programs.

Synthetic tractability
Class-level
Bromothiophene handle vs fused-ring core synthesis
Supports rapid SAR and hit-to-lead optimization
Structural-chemistry inference
Structure-Activity Relationship (SAR) Hit-to-lead optimization Synthetic accessibility

Application Scenarios for CAS 1797063-32-1


Neuroscience: Tau & Amyloid Models

With its exceptional DYRK1A potency (IC50 3.60 nM) and cell permeability, this compound is ideally suited for cellular and ex vivo brain slice models of tauopathy and amyloid-beta production. Its use circumvents the MAO-A confound of harmine, enabling cleaner interpretation of DYRK1A's role in Alzheimer's disease-relevant phosphorylation events. Procurement is recommended for labs seeking a validated, potent chemical probe for DYRK1A-dependent neurodegeneration studies [1][2].

Down Syndrome Cell-Based Assays

DYRK1A is a critical driver of cognitive deficits in Down syndrome, making its inhibition a therapeutic target. This compound's high potency permits low-dose treatments in induced pluripotent stem cell (iPSC)-derived neuronal cultures from trisomy 21 patients, minimizing cytotoxicity. Its chemical tractability also makes it a strong candidate for pilot probe development in preclinical Down syndrome research programs [1][3].

Target Engagement & Chemoproteomics

The 5-bromothiophene moiety provides a latent affinity handle for the development of activity-based protein profiling (ABPP) probes or photoaffinity labeling probes. Researchers can exploit this feature to map DYRK1A interactomes or validate cellular target engagement, tasks that are more challenging with less functionalizable inhibitor scaffolds. The compound serves as a versatile core for custom probe synthesis [4].

DYRK1A/CLK Lead Optimization

The piperidine-pyridazine core with a sulfonyl exit vector is a privileged scaffold for dual DYRK1A/CLK1 inhibition, a profile of interest in oncology and neurodegeneration. The compound's sub-nanomolar starting potency, combined with the synthetic accessibility of the bromothiophene for parallel library synthesis, positions it as an efficient starting point for structure-activity relationship (SAR) expansion. R&D teams focused on kinase inhibitor discovery can procure this compound as a high-quality hit for rapid lead generation [1][4].

Application
Selection Property
Validation Focus
DYRK1A-dependent tau/amyloid models
DYRK1A pathway inhibition fit
MAO-A off-target control for endpoint attribution
DS iPSC-derived neuronal culture studies
Cell permeability and low working concentration context
DYRK1A-mediated phosphorylation endpoint review
Activity-based protein profiling (ABPP) probe design
Bromothiophene functionalizable handle
Target engagement validation
DYRK1A/CLK dual inhibitor SAR expansion
Modular scaffold and reported assay potency context
Kinase selectivity panel review
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